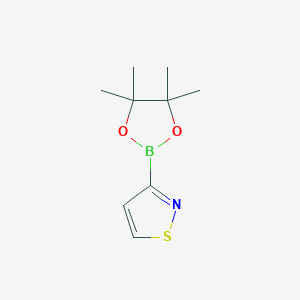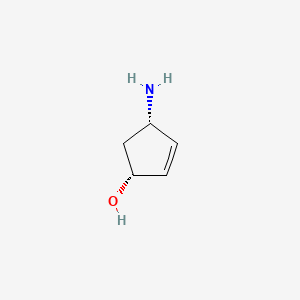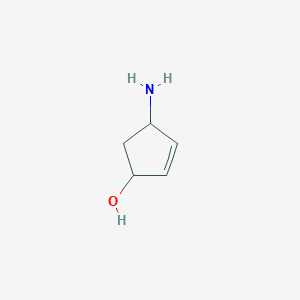
4-Aminocyclopent-2-en-1-ol
Overview
Description
4-Aminocyclopent-2-en-1-ol is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiprotozoal Activity : 4-Aminobicyclo[2.2.2]octan-2-ols, a class of compounds including 4-aminocyclopent-2-en-1-ol, have shown potential antiprotozoal activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, suggesting their use in malaria therapy (Seebacher et al., 2006). These compounds have been found to have greater antiprotozoal activity than their keto counterparts (Weis et al., 2003).
Synthesis of Carbocyclic Nucleosides : Enzymatic resolution of aminocyclopentenols, including this compound, has been identified as a promising method for the synthesis of d- and l-carbocyclic nucleosides, which are valuable in medicinal chemistry (Mulvihill, Gage, & Miller, 1998).
Biological Applications of Derivatives : Derivatives of this compound, such as 4-aminocoumarin derivatives, have shown diverse biological applications, including antiproliferative, antimycobacterial, and antibacterial properties (Sadeghpour, Olyaei, & Adl, 2021).
GABA Receptor Specificity : Cyclopentane GABA analogues, related to this compound, have been studied for their specificity for GABA receptor and uptake sites, showing potential in neuroscience research (Allan, Dickenson, & Fong, 1986).
Synthesis Methods : Various efficient synthesis methods have been developed for substituted 4-aminocyclopentenes and related compounds, which are valuable in medicinal and organic chemistry (Williams & Meijere, 1998); (Zaed, Grafton, Ahmad, & Sutherland, 2014).
Development of Radiopharmaceuticals : Studies have also explored the use of compounds related to this compound in developing radiopharmaceuticals with strong binding capabilities (Bharadwaj & Musker, 1987).
Properties
IUPAC Name |
4-aminocyclopent-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHHAQOEPZJMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


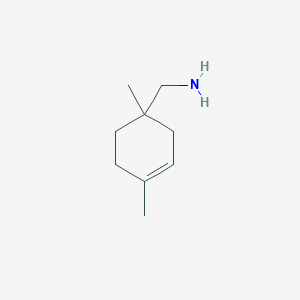
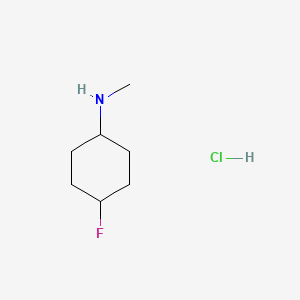
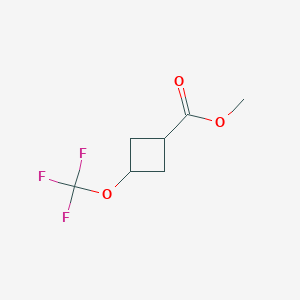
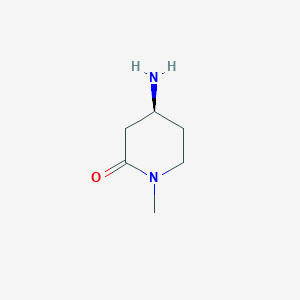
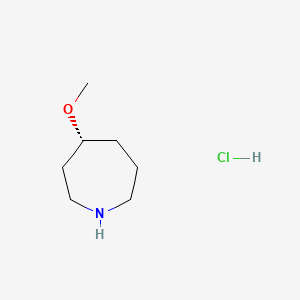
![(R)-1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B8211097.png)



